Antitumor Activity: Direct Comparison of 1,3- vs. 1,1-Diallylurea and Monoallylurea in Murine Tumor Models
In a comparative study evaluating 13 N-substituted ureas, 1,3-diallylurea demonstrated distinct antitumor activity against a panel of murine tumors, whereas its isomer, 1,1-diallylurea, showed a reduced effect, and the mono-substituted analog, monoallylurea, was completely inactive. The study quantified that repeated intraperitoneal injections of 1,3-diallylurea significantly retarded the growth of Carcinoma C1025 and Ridgway osteogenic sarcoma, and produced borderline effects in 2 other mouse tumors [1]. In contrast, 1,1-diallylurea only inhibited 2 tumors, and monoallylurea and 1,3-diallylthiourea were reported as inactive [1].
| Evidence Dimension | In vivo antitumor activity |
|---|---|
| Target Compound Data | Significantly retarded growth in 2 of 8 mouse tumors; produced borderline effects in 2 others [1]. |
| Comparator Or Baseline | 1,1-Diallylurea: inhibited 2 tumors. Monoallylurea and 1,3-diallylthiourea: inactive [1]. |
| Quantified Difference | 1,3-Diallylurea is active where monoallylurea is inactive. The 1,3-isomer shows a distinct tumor-inhibition profile compared to the 1,1-isomer. |
| Conditions | In vivo study on 1 rat and 8 mouse tumor models using repeated i.p. injections [1]. |
Why This Matters
For researchers exploring structure-activity relationships or anticancer agents, this direct comparison justifies the procurement of the specific 1,3-isomer over the cheaper or more readily available monoallylurea or 1,1-isomer, as the latter compounds would likely yield no or different biological effects.
- [1] Tarnowski, G. S., Cappuccino, J. G., & Schmid, F. A. (1967). Effect of 1,3-Diallylurea and Related Compounds on Growth of Transplanted Animal Tumors. Cancer Research, 27(6 Part 1), 1092–1095. View Source
